![molecular formula C24H17Cl3N4 B304498 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B304498.png)
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole involves the inhibition of various signaling pathways involved in the pathogenesis of cancer and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. It has also been shown to exhibit hypoglycemic activity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential targets for its therapeutic applications.
In conclusion, 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-chloroacetophenone, 2,4-dichlorobenzaldehyde, phenylhydrazine, and imidazole in the presence of a catalytic amount of acetic acid. The reaction proceeds through a series of intermediate steps to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.
Eigenschaften
Produktname |
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-(1H-imidazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |
---|---|
Molekularformel |
C24H17Cl3N4 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4-imidazol-1-yl-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H17Cl3N4/c25-17-8-6-16(7-9-17)22-24(30-13-12-28-15-30)23(20-11-10-18(26)14-21(20)27)31(29-22)19-4-2-1-3-5-19/h1-15,23-24H |
InChI-Schlüssel |
TVGYTSZGWIOMFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(C(=N2)C3=CC=C(C=C3)Cl)N4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C(C(=N2)C3=CC=C(C=C3)Cl)N4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.